
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a tert-butyl group, an aminoethanesulfonyl moiety, and a propanoate backbone, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the tert-butyl ester: This can be achieved by reacting tert-butyl alcohol with an appropriate acid chloride or anhydride under acidic conditions.
Introduction of the aminoethanesulfonyl group: This step involves the reaction of the intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Final coupling: The final step involves coupling the intermediate with a suitable amino acid derivative under mild conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors have been employed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted delivery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can modify proteins or other biomolecules. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S)-2-(2-aminoethanesulfonyl)butanoate
- tert-Butyl (2S)-2-(2-aminoethanesulfonyl)pentanoate
- tert-Butyl (2S)-2-(2-aminoethanesulfonyl)hexanoate
Uniqueness
tert-Butyl (2S)-2-(2-aminoethanesulfonyl)propanoate stands out due to its specific combination of functional groups, which imparts unique reactivity and stability. The presence of the tert-butyl group provides steric protection, making it less prone to unwanted side reactions. Additionally, the aminoethanesulfonyl moiety offers opportunities for further functionalization and derivatization, enhancing its versatility in various applications.
Eigenschaften
Molekularformel |
C9H19NO4S |
|---|---|
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
tert-butyl (2S)-2-(2-aminoethylsulfonyl)propanoate |
InChI |
InChI=1S/C9H19NO4S/c1-7(15(12,13)6-5-10)8(11)14-9(2,3)4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
BRCZEMQGXZBBEP-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](C(=O)OC(C)(C)C)S(=O)(=O)CCN |
Kanonische SMILES |
CC(C(=O)OC(C)(C)C)S(=O)(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


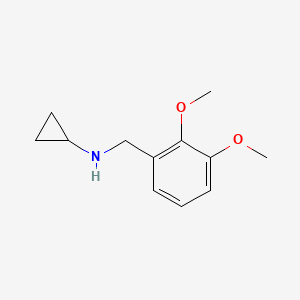
![Ethyl 2-[3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-5-yl]acetate](/img/structure/B13206813.png)

![2-[2-(3-Bromothiophen-2-yl)-1,3-thiazol-4-yl]ethan-1-amine](/img/structure/B13206829.png)
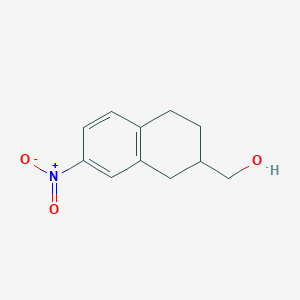
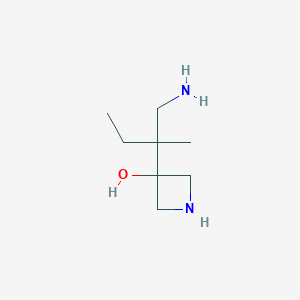
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
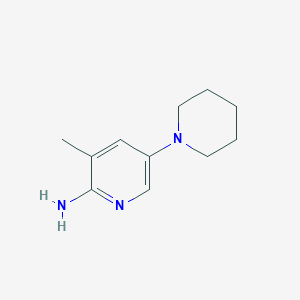
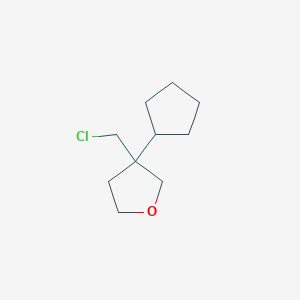
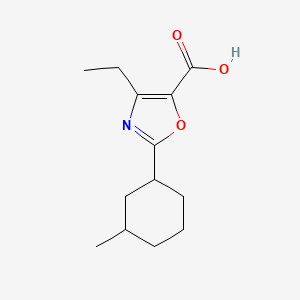
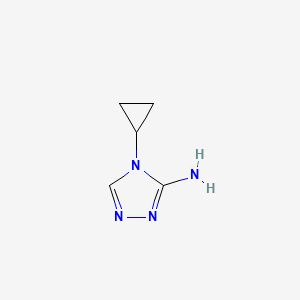
![(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
![2-Oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13206887.png)
